

Methyl beta-D-glucopyranoside CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl beta-D-glucopyranoside*

Cat. No.: *B013701*

[Get Quote](#)

An In-depth Technical Guide to Methyl β -D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

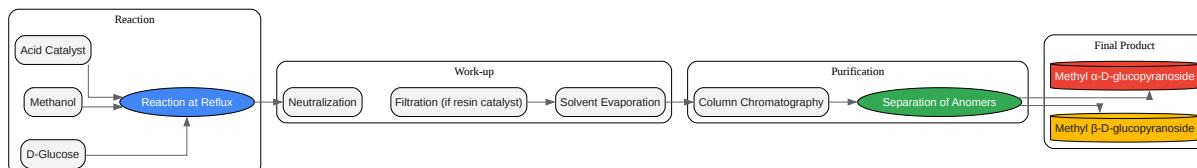
This technical guide provides a comprehensive overview of Methyl β -D-glucopyranoside, a versatile monosaccharide derivative with significant applications in research and development. This document details its core physicochemical properties, provides established experimental protocols for its synthesis and enzymatic assays, and presents visual workflows for these key procedures. The information is intended to support researchers and professionals in the fields of biochemistry, organic synthesis, and drug development in effectively utilizing this compound in their work.

Core Properties

Methyl β -D-glucopyranoside is a stable, non-reducing glycoside that serves as a valuable tool in a variety of scientific applications. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	709-50-2	[1]
Molecular Formula	C ₇ H ₁₄ O ₆	[2]
Molecular Weight	194.18 g/mol	[3]
Appearance	White to off-white crystalline powder	[3]
Melting Point	108 - 110 °C	[2]
Optical Rotation	[α] γ° /D $-33 \pm 2^{\circ}$ (c=1 in H ₂ O)	[3]
Solubility	Soluble in water.	

Synthesis Protocol: Fischer Glycosidation


The synthesis of methyl β-D-glucopyranoside is commonly achieved through the Fischer glycosidation method. This reaction involves the treatment of D-glucose with methanol in the presence of an acid catalyst.[\[4\]](#)[\[5\]](#) This process results in an equilibrium mixture of α and β anomers, which necessitates a subsequent separation step to isolate the desired β-anomer.[\[4\]](#)[\[6\]](#)

Materials and Reagents

- D-glucose (anhydrous)
- Methanol (anhydrous)
- Strong acid catalyst (e.g., Dowex 50W-X8 resin, sulfuric acid, or hydrogen chloride)
- Sodium carbonate (for neutralization)
- Solvents for chromatography (e.g., ethyl acetate, methanol)
- Silica gel for column chromatography

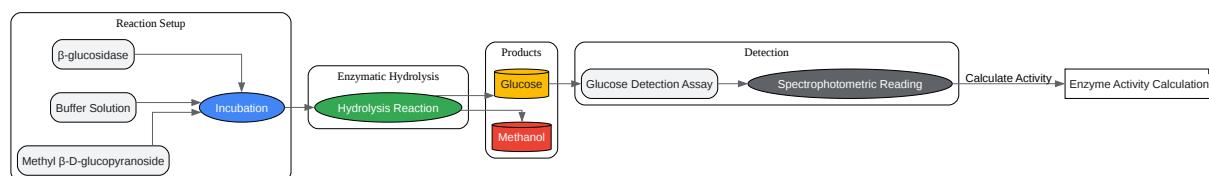
Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend anhydrous D-glucose in anhydrous methanol.
- Catalyst Addition: Add the acid catalyst to the suspension. If using an ion-exchange resin, it can be added directly. If using a liquid acid, it should be added cautiously.
- Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Neutralization: After the reaction is complete, cool the mixture to room temperature. If a liquid acid was used, neutralize it carefully with sodium carbonate until the solution is neutral. If a resin was used, it can be removed by filtration.
- Solvent Removal: Remove the methanol under reduced pressure to obtain a crude syrup.
- Purification: The resulting syrup, containing a mixture of methyl α -D-glucopyranoside and methyl β -D-glucopyranoside, is then purified. This is typically achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to separate the anomers.^[6] The fractions corresponding to the β -anomer are collected.
- Characterization: The purified methyl β -D-glucopyranoside is dried to a white crystalline powder. Its identity and purity can be confirmed by techniques such as NMR spectroscopy and by measuring its melting point and optical rotation.

[Click to download full resolution via product page](#)

Caption: Fischer Glycosidation Workflow for Synthesis.

Application in Enzymatic Assays


Methyl β -D-glucopyranoside is a natural substrate for β -glucosidases, enzymes that catalyze the hydrolysis of β -glucosidic bonds. An assay utilizing this substrate can be employed to determine the activity of these enzymes. The assay measures the amount of glucose released upon enzymatic cleavage.

Materials and Reagents

- β -glucosidase enzyme solution
- Methyl β -D-glucopyranoside solution (substrate)
- Buffer solution (e.g., citrate or acetate buffer, pH optimized for the specific enzyme)
- Reaction stop solution (e.g., sodium carbonate or a strong base)
- Glucose detection kit (e.g., a glucose oxidase-peroxidase coupled assay)
- Microplate reader or spectrophotometer

Experimental Procedure

- Reaction Setup: In a microplate or reaction tube, prepare the reaction mixture by adding the buffer solution and the methyl β -D-glucopyranoside substrate solution.
- Enzyme Addition: Initiate the reaction by adding the β -glucosidase enzyme solution to the reaction mixture. Include a control reaction with denatured (e.g., boiled) enzyme.
- Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.
- Reaction Termination: Stop the reaction by adding the stop solution.
- Glucose Detection: Measure the concentration of glucose produced in the reaction mixture using a suitable glucose detection kit. This typically involves a colorimetric or fluorometric readout.
- Data Analysis: The activity of the β -glucosidase is calculated based on the amount of glucose produced over time, after subtracting the background reading from the control reaction. One unit of enzyme activity is often defined as the amount of enzyme that liberates 1 μ mol of glucose per minute under the specified conditions.[7]

[Click to download full resolution via product page](#)

Caption: β -Glucosidase Activity Assay Workflow.

Key Applications in Research and Development

Methyl β -D-glucopyranoside is a valuable compound with a range of applications in scientific research and industrial development:

- Biochemical Research: It serves as a standard substrate for the characterization of β -glucosidase activity and for studying enzyme kinetics and inhibition.[8]
- Organic Synthesis: It is a crucial building block in the synthesis of more complex glycosides and glycoconjugates.[3][8] As a model glycosyl acceptor, it is used in enzymatic glycosylation reactions.[8]
- Pharmaceuticals: In drug formulations, it can act as an excipient to improve the solubility and stability of active pharmaceutical ingredients.[3]
- Biotechnology: In cell culture, it can be utilized as a carbon source for microbial growth.[3]
- Analytical Chemistry: Due to its well-defined structure, it is often used as a standard in analytical techniques like NMR spectroscopy for the characterization of carbohydrates.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agscientific.com [agscientific.com]
- 2. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. emerypharma.com [emerypharma.com]
- 7. A simplified and miniaturized glucometer-based assay for the detection of β -glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Methyl beta-D-glucopyranoside CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013701#methyl-beta-d-glucopyranoside-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com